molecular formula C26H32N4O4S2 B12158223 ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B12158223
M. Wt: 528.7 g/mol
InChI Key: OKHZHGHSZNWWHC-SILNSSARSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core conjugated with a thiazolidinone moiety via a (Z)-configured methylidene bridge. The piperidine ring at position 2 is substituted with an ethyl carboxylate group, while the thiazolidinone ring bears a pentyl substituent at position 2.

Properties

Molecular Formula

C26H32N4O4S2

Molecular Weight

528.7 g/mol

IUPAC Name

ethyl 1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C26H32N4O4S2/c1-4-6-7-12-30-24(32)20(36-26(30)35)16-19-22(27-21-17(3)9-8-13-29(21)23(19)31)28-14-10-18(11-15-28)25(33)34-5-2/h8-9,13,16,18H,4-7,10-12,14-15H2,1-3H3/b20-16-

InChI Key

OKHZHGHSZNWWHC-SILNSSARSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves multiple steps. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the thiazolidine moiety, and the final esterification to form the ethyl ester. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

The European Patent Application (2023) lists derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one with diverse substituents. For example:

  • 7-(1-ethylpiperidin-4-yl) derivatives: These compounds share the pyrido[1,2-a]pyrimidinone core but lack the thiazolidinone moiety. The ethylpiperidine group may enhance lipophilicity compared to the target compound’s piperidine-4-carboxylate, which introduces polarity via the ester group.

Thiazolidinone-Containing Analogues ()

A closely related compound, 2-(4-ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one , differs in two key regions:

Thiazolidinone Substituent: The phenylethyl group () vs. the pentyl group in the target compound.

Piperazine vs.

Natural Product Analogues ()

Marine actinomycetes () produce thiazolidinone derivatives, though these typically feature simpler alkyl or aryl groups. For example, salternamide E contains a bicyclic thiazolidinone but lacks the pyrido[1,2-a]pyrimidinone scaffold. Natural products often exhibit lower synthetic complexity but may inspire hybrid designs combining bioactive cores from synthetic and natural sources.

Physicochemical and Bioactive Properties

Substituent Effects on Key Properties

Structural Feature Target Compound Comparison Compound ()
Thiazolidinone Substituent 3-pentyl (C₅H₁₁) 3-(1-phenylethyl) (C₈H₉)
Core Heterocycle Piperidine-4-carboxylate 4-ethylpiperazinyl
Molecular Weight ~550–600 g/mol (estimated) ~580–620 g/mol (reported in )
Polarity Moderate (ester group) Lower (piperazine + aromatic group)
  • Pentyl vs. Phenylethyl : The pentyl chain (target) may improve membrane permeability in lipid-rich environments, while the phenylethyl group () could enhance binding to hydrophobic enzyme pockets.

Bioactivity Insights ()

While direct data on the target compound’s bioactivity is absent, structural parallels suggest possible roles as a ferroptosis-inducing agent () or cytotoxic compound (). For instance:

  • Thiazolidinones are known to modulate redox pathways, aligning with ferroptosis mechanisms involving lipid peroxidation.
  • Piperidine carboxylates in anticancer agents often act as kinase inhibitors or apoptosis inducers.

Biological Activity

Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure combining piperidine and pyrido-pyrimidine frameworks. Its molecular formula is C_{22}H_{28}N_4O_3S, reflecting a diverse range of functional groups that may influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes or receptors, particularly those involved in metabolic pathways and cellular signaling.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to oxidative stress and inflammation.
  • Antiviral Properties : Research indicates potential anti-HIV activity, with some derivatives showing significant inhibition rates against the HIV virus in vitro.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of ethyl 1-{9-methyl-4-oxo...}. Below are summarized findings from various research efforts:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-HIV Activity Compounds exhibited up to 51% inhibition at 100 μM concentration in Hela cell cultures.
Antibacterial Significant activity against multiple bacterial strains; MIC values ranged from 0.004 to 0.06 mg/mL.
Antioxidant Exhibited antioxidant properties comparable to known antioxidants; enhanced by specific functional groups.

Case Studies

  • Anti-HIV Studies :
    • A series of pyrido[1,2-a]pyrimidine derivatives were synthesized and tested for anti-HIV properties. Ethyl 1-{9-methyl...} was among the compounds evaluated, showing moderate inhibitory effects against HIV strains in vitro.
  • Antimicrobial Studies :
    • In a comparative study against conventional antibiotics (e.g., ampicillin), derivatives of this compound showed enhanced antibacterial activity, particularly against Enterobacter cloacae and Escherichia coli.

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